REACTION_CXSMILES
|
[C:1]1([Cl:12])[C:7](=[O:8])[C:6]([Cl:9])=[C:5]([Cl:10])[C:3](=[O:4])[C:2]=1[Cl:11]>C(O)(C)(C)C>[C:3]1([CH:5]=[CH:6][C:7]([OH:8])=[CH:1][CH:2]=1)[OH:4].[C:6]1([Cl:9])[C:7](=[O:8])[C:1]([Cl:12])=[C:2]([Cl:11])[C:3](=[O:4])[C:5]=1[Cl:10]
|
Name
|
17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in 100 ml
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered off from the precipitate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |